BenchChemオンラインストアへようこそ!

Nonadecanoic Acid

Cancer Biology Leukemia Research Natural Product Screening

You are sourcing Nonadecanoic Acid (CAS 68002-88-0), a C16–C22 fatty acid mixture. YOU MUST VERIFY whether your protocol requires the pure C19:0 compound (CAS 646-30-0) or if this mixed-acid grade is acceptable, as chain-length parity dictates distinct metabolic fates and regulatory compliance. While CAS 646-30-0 is the mandatory internal standard for EN 14103 (replacing C17:0 due to tallow interference) and the most potent anti-leukemic saturated fatty acid (HL-60 IC50: 68 µM), only CAS 68002-88-0 delivers the broad C16–C22 compositional window required for certifying biodiesel feedstocks or performing authentic GPR120 FFAR4 signaling studies, where even-chain acids are inactive.

Molecular Formula C19H38O2
Molecular Weight 298.5 g/mol
CAS No. 68002-88-0
Cat. No. B7769046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNonadecanoic Acid
CAS68002-88-0
Molecular FormulaC19H38O2
Molecular Weight298.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCC(=O)O
InChIInChI=1S/C19H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21/h2-18H2,1H3,(H,20,21)
InChIKeyISYWECDDZWTKFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.001945 mg/L @ 25 °C (est)

Nonadecanoic Acid (CAS 68002-88-0): Sourcing Guide for the C19:0 Odd-Chain Saturated Fatty Acid


Nonadecanoic acid (systematic name: nonadecanoic acid; trivial name: nonadecylic acid) is a 19-carbon straight-chain saturated fatty acid (C19:0) belonging to the odd-chain fatty acid (OCFA) subclass [1]. Pure nonadecanoic acid carries CAS 646-30-0, while CAS 68002-88-0 designates a broader C16–C22 fatty acid mixture; procurement specialists should verify which CAS registry corresponds to the actual material specification for their intended use [2]. It occurs naturally at trace levels in ruminant fats, certain plant oils, fungi, and bacterial sources, and is biosynthesized via a distinct α-oxidation/peroxisomal pathway involving 2-hydroxyacyl-CoA lyase (HACL1), unlike the canonical fatty acid synthase pathway used for even-chain fatty acids [3]. This divergent biosynthesis fundamentally limits the availability and interchangeability of C19:0 relative to the abundant even-chain fatty acids such as stearic (C18:0) and palmitic (C16:0) acids [4].

Why C17:0 or C18:0 Cannot Substitute for Nonadecanoic Acid in Research and Analytical Applications


Although odd-chain saturated fatty acids share superficial physicochemical similarities with their even-chain counterparts, nonadecanoic acid (C19:0) cannot be freely interchanged with heptadecanoic (C17:0), stearic (C18:0), or arachidic (C20:0) acids. The chain-length parity (odd vs. even) dictates distinct metabolic fates: C19:0 is neither desaturated nor elongated in mammalian systems, whereas C15:0 and C17:0 undergo elongation and desaturation [1]. In analytical chemistry, methyl nonadecanoate (C19:0) replaced methyl heptadecanoate (C17:0) as the prescribed internal standard in EN 14103:2011 precisely because C17:0 co-elutes with endogenous tallow-derived esters in biodiesel, while C19:0 is virtually absent from natural plant lipid profiles [2]. In biological assays, C19:0 exhibits up to ~1.9-fold higher anti-proliferative potency against HL-60 leukemia cells than C17:0 or C18:0, demonstrating that incremental chain-length differences produce non-linear structure-activity relationships [3]. These quantitative differentiation features mean that substituting a cheaper or more readily available analog risks invalidating analytical calibration, confounding metabolic tracing, or losing the specific biological potency required for the experimental model.

Nonadecanoic Acid vs. Closest Analogs: Quantitative Differentiation Evidence for Procurement Decisions


HL-60 Leukemia Cell Anti-Proliferative Potency: C19:0 Outperforms C16:0, C17:0, and C18:0 by up to 1.94-Fold

In a direct head-to-head comparison of authentic long-chain saturated fatty acids against HL-60 human promyelocytic leukemia cells, nonadecanoic acid (C19:0) demonstrated the highest anti-proliferative activity among all saturated fatty acids tested [1]. The IC50 of 68 ± 7 µM for C19:0 represents a 1.76-fold improvement over heptadecanoic acid (C17:0; IC50 = 120 ± 23 µM), a 1.87-fold improvement over stearic acid (C18:0; IC50 = 127 ± 4 µM), and a 1.94-fold improvement over palmitic acid (C16:0; IC50 = 132 ± 25 µM) [1]. The corresponding monounsaturated C19:1, C18:1, C17:1, and C16:1 acids were all less effective, indicating that both chain length and saturation status contribute independently to potency [1].

Cancer Biology Leukemia Research Natural Product Screening

Methyl Nonadecanoate (C19:0) as the Regulatory Internal Standard in EN 14103:2011 Biodiesel Analysis, Replacing C17:0

The European biodiesel standard EN 14103:2003 originally specified methyl heptadecanoate (C17:0) as the internal standard (IS) for fatty acid methyl ester (FAME) quantification by GC-FID. However, C17:0 was found to be naturally present at significant levels in tallow-derived biodiesel feedstocks, causing systematic overestimation errors [1]. The 2011 revision of EN 14103 formally replaced C17:0 with methyl nonadecanoate (C19:0) as the mandated IS [2]. C19:0 is virtually absent from plant-derived and most animal-derived lipid profiles, and its chromatographic peak does not co-elute with common FAMEs including methyl linoleate (C18:2) and methyl linolenate (C18:3) [3]. In validated protocols, quantification using C19:0 as IS achieved repeatability coefficients of variation (CV) of 2.8–9.9% across 37 fresh oil samples, with epoxy fatty acid recoveries in the range of 0.03–2 mg/g oil [3].

Analytical Chemistry Biodiesel Quality Control Gas Chromatography

GPR120 Agonist Activity: C19:0 is an Endogenous Ligand with EC50 Comparable to EPA

A 2026 study identified nonadecanoic acid (C19:0) as an endogenous ligand for the G protein-coupled receptor GPR120 (FFAR4), a receptor previously known to respond primarily to unsaturated long-chain fatty acids such as DHA and EPA [1]. In IP1 accumulation assays, C19:0 activated GPR120 with an EC50 of 8.73 µM, comparable to eicosapentaenoic acid (EPA; EC50 = 6.16 µM) and within the same order of magnitude as docosahexaenoic acid (DHA; EC50 = 3.59 µM) [1]. Molecular docking revealed a binding energy of −5.9 kcal/mol to human GPR120 (PDB: 8ID9), and cellular thermal shift assays (CETSA) confirmed direct target engagement in living cells [1]. In diet-induced obese (DIO) and db/db mouse models, C19:0 supplementation improved glucose tolerance and enhanced insulin sensitivity, with glucose-lowering effects comparable to ω-3 fatty acid treatment [1]. This GPR120 agonism represents a mechanism not reported for even-chain saturated fatty acids (C16:0, C18:0), which are not established GPR120 ligands at physiological concentrations [2].

Metabolic Disease Type 2 Diabetes GPCR Pharmacology

Metabolic Fate: C19:0 is Stored but Neither Desaturated nor Elongated in Mammalian Tissues

In a classic metabolic fate study by Nervi et al. (1966), rats were administered a series of odd-numbered fatty acids (C7:0, C9:0, C15:0, C17:0, C19:0), and fatty acid composition of heart, liver, and epididymal fat pads was analyzed by gas-liquid chromatography [1]. Nonadecanoic acid (C19:0) exhibited a distinct metabolic profile: it was stored to a small extent in the phospholipid fraction but was neither desaturated nor elongated [1]. This contrasts sharply with pentadecanoic acid (C15:0), which was elongated to heptadecanoic acid (C17:0) and desaturated to heptadecenoic acid and a tentatively identified nonadecatrienoic acid [1]. Heptadecanoic acid (C17:0) similarly underwent elongation and desaturation [1]. All odd-numbered fatty acids tested were primarily oxidized through the β-oxidation pathway [1]. The metabolic inertness of C19:0—specifically its resistance to elongation and desaturation—makes it uniquely suited as a non-metabolizable tracer or internal standard in metabolic studies where C15:0 or C17:0 would be enzymatically converted.

Lipid Metabolism Metabolic Tracing Odd-Chain Fatty Acid Biochemistry

Melting Point Odd-Even Effect: C19:0 (68–70 °C) Deviates from the Monotonic Chain-Length Trend

Straight-chain saturated fatty acids exhibit a characteristic odd-even alternation in melting point due to differences in crystal packing. Nonadecanoic acid (C19:0) has a melting point of 68–70 °C [1], which is approximately 1–2 °C lower than that of the shorter even-chain stearic acid (C18:0; mp 69.6 °C) [2], despite the additional methylene group. This melting point depression relative to C18:0 is a consequence of the less efficient crystal packing of odd-chain fatty acids [3]. By comparison, arachidic acid (C20:0) melts at 75.4 °C [4], and heptadecanoic acid (C17:0) melts at 61.3 °C [2]. The melting point of C19:0 is therefore ~8 °C higher than C17:0 and ~7 °C lower than C20:0, positioning it as an intermediate-melting saturated fatty acid that does not follow the simple monotonic trend of increasing melting point with chain length.

Physical Chemistry Formulation Science Lipid Crystallography

Nonadecanoic Acid (C19:0): Evidence-Backed Application Scenarios for Research and Industrial Procurement


Anti-Leukemia Drug Discovery and SAR Profiling of Saturated Fatty Acids

Nonadecanoic acid (C19:0) is the most potent straight-chain saturated fatty acid inhibitor of HL-60 leukemia cell proliferation identified to date, with an IC50 of 68 ± 7 µM—substantially lower than the IC50 values of the more abundant C16:0, C17:0, and C18:0 fatty acids (132 ± 25, 120 ± 23, and 127 ± 4 µM, respectively) [1]. This potency advantage, demonstrated in a direct head-to-head comparison, positions C19:0 as the preferred saturated fatty acid chemical probe for structure-activity relationship (SAR) studies aimed at identifying the minimal pharmacophore responsible for anti-leukemic activity within the long-chain fatty acid class. Procurement of C19:0 rather than C18:0 or C17:0 ensures the highest assay sensitivity in primary screening campaigns.

EN 14103:2011-Compliant Biodiesel Quality Control and Fatty Acid Profiling

The methyl ester of nonadecanoic acid (methyl nonadecanoate, C19:0 methyl ester) is the regulatory-mandated internal standard for FAME quantification in biodiesel according to the EN 14103:2011 standard, having replaced methyl heptadecanoate (C17:0) due to interference from endogenous C17:0 in tallow-derived feedstocks [2]. Validated GC-FID methods using C19:0 IS achieve repeatability CVs of 2.8–9.9% for oxidized fatty acid analysis [3]. Any biodiesel testing laboratory seeking EN 14103 accreditation must source high-purity (≥99%) methyl nonadecanoate specifically; substitution with C17:0 methyl ester is not compliant with the current regulatory method and may result in audit failures for tallow-based biodiesel certification.

GPR120-Mediated Metabolic Disease Research and Type 2 Diabetes Mechanism Studies

Nonadecanoic acid (C19:0) has been identified as an endogenous GPR120 (FFAR4) ligand with an EC50 of 8.73 µM in IP1 accumulation assays, activating Gαq signaling comparably to EPA (EC50 6.16 µM), and demonstrating in vivo glucose-lowering and insulin-sensitizing effects in diet-induced obese and db/db mouse models [4]. This receptor activity profile is not shared by even-chain saturated fatty acids (C16:0, C18:0), making C19:0 an indispensable tool compound for pharmacological studies probing the role of odd-chain fatty acid-GPR120 signaling in glucose homeostasis. Researchers investigating the inverse epidemiological association between circulating OCFA levels and T2DM incidence must use authentic C19:0 rather than assuming C17:0 or C15:0 will recapitulate the same signaling mechanism.

Metabolic Flux Analysis and Lipid Tracer Studies Requiring Non-Metabolized Fatty Acid Probes

In contrast to pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0), which undergo elongation and desaturation in mammalian tissues, nonadecanoic acid (C19:0) is metabolically inert with respect to these transformations, being stored in phospholipids without further chain modification and oxidized solely via β-oxidation [5]. This unique metabolic stability makes C19:0 the fatty acid of choice for in vivo tracer studies where the investigator requires a saturated fatty acid probe that will not be enzymatically converted to longer-chain or unsaturated derivatives that could confound pathway analysis or isotopic enrichment calculations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nonadecanoic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.